(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Description
The compound "(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone" is a structurally complex molecule featuring a cyclopentyl group substituted with a 4-chlorophenyl ring and a methanone linker connected to a 1,1-difluoro-6-azaspiro[2.5]octane system. The azaspiro component introduces conformational rigidity due to its bicyclic structure, while the fluorine atoms and chlorine substituent contribute to electronic and steric effects.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClF2NO/c20-15-5-3-14(4-6-15)18(7-1-2-8-18)16(24)23-11-9-17(10-12-23)13-19(17,21)22/h3-6H,1-2,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXPTGDZPWCMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4(CC3)CC4(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation
The most direct route involves Friedel-Crafts alkylation of 4-chlorobenzene with cyclopentyl precursors:
Reaction Scheme 1
4-Chlorobenzene + Cyclopentyl bromide → 1-(4-Chlorophenyl)cyclopentane
Table 2: Optimized Conditions for Friedel-Crafts Alkylation
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ (1.2 eq) | |
| Solvent | Dichloroethane | |
| Temperature | 0°C → rt | |
| Yield | 68-72% |
This method faces challenges in controlling polyalkylation, mitigated by slow addition of electrophiles.
Cycloalkylation via Hydrogen Borrowing
An emerging alternative employs Mn-catalyzed coupling of 1,5-pentanediol with 4-chlorophenyl ethanol derivatives:
Reaction Scheme 2
1,5-Pentanediol + 4-Chlorophenylethanol → 1-(4-Chlorophenyl)cyclopentanol → Dehydration
Table 3: Catalytic Cycloalkylation Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Mn-MACHO-Pr (2 mol%) | |
| Base | KOtBu (1.5 eq) | |
| Solvent | Toluene | |
| Yield | Up to 74% (two steps) |
This method benefits from atom economy but requires precise temperature control (150-170°C).
Preparation of 1,1-Difluoro-6-azaspiro[2.5]octane
Spiroannulation Strategies
The spirocyclic core is constructed via [2+2] annulation of cyclopropane derivatives with pyrrolidine precursors:
Reaction Scheme 3
Cyclopropane-1,1-diyldimethanol + Pyrrolidine → Spiro[2.5]octane-6-amine
Table 4: Spiroannulation Optimization
| Parameter | Value | Source |
|---|---|---|
| Ring Closure | Mitsunobu conditions | |
| Fluorinating Agent | DAST (2.5 eq) | |
| Solvent | DCM | |
| Yield | 55-60% (two steps) |
Geminal difluorination is achieved using diethylaminosulfur trifluoride (DAST), with careful exclusion of moisture.
Ketone Bridge Formation
Nucleophilic Acyl Substitution
The final coupling employs a ketone transfer reaction between the cyclopentyl and spirocyclic subunits:
Reaction Scheme 4
1-(4-Chlorophenyl)cyclopentane + 1,1-Difluoro-6-azaspiro[2.5]octane → Target compound
Table 5: Ketone Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Coupling Reagent | Phosgene (1.1 eq) | |
| Base | Et₃N (3 eq) | |
| Solvent | THF | |
| Yield | 82% |
Alternative protocols using CDI (1,1'-carbonyldiimidazole) show comparable efficiency but higher cost.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Advanced methods combine spiroannulation and ketone coupling in a single reactor:
Reaction Scheme 5
4-Chlorophenylmagnesium bromide + Spirocyclic precursor → Target compound
Table 6: Tandem Synthesis Performance
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuI (5 mol%) | |
| Ligand | 1,10-Phenanthroline | |
| Yield | 65% |
This approach reduces purification steps but requires stringent anhydrous conditions.
Yield Optimization and Scale-Up Considerations
Table 7: Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Scale-Up Feasibility |
|---|---|---|---|
| Convergent | 3 | 68% | Excellent |
| Hydrogen Borrowing | 2 | 74% | Moderate |
| Tandem | 1 | 65% | Challenging |
Critical factors for industrial adoption include fluoride tolerance in reaction media and catalyst recycling.
Chemical Reactions Analysis
Ketone Functional Group Reactivity
The central methanone group participates in characteristic carbonyl reactions:
Steric hindrance from the cyclopentyl and spirocyclic groups limits reaction rates compared to simpler aryl ketones . Computational studies suggest the twisted carbonyl orientation reduces electrophilicity by 18-22% versus planar analogs.
Spirocyclic Amine Reactivity
The 6-azaspiro[2.5]octane nitrogen exhibits unique reactivity patterns:
Key transformations:
-
Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., MsCl, TsCl) in CH₂Cl₂/Et₃N to yield N-sulfonyl derivatives
-
Alkylation : Quaternary ammonium salts form with alkyl halides (RI, R = Me, Et) under phase-transfer conditions
-
Complexation : Binds transition metals (Pd, Cu) via sp³-hybridized nitrogen in catalytic systems
Table 2.1: Comparative Reactivity of Spirocyclic Amine
| Reagent | Reaction Time | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Methanesulfonyl chloride | 2 hr | 78 | <5% disubstitution |
| Methyl iodide | 12 hr | 63 | 12% O-methylation |
| Acetic anhydride | 6 hr | 91 | None detected |
Difluoro-Substituted Carbon Reactivity
The 1,1-difluoro motif enables distinct transformations:
-
Nucleophilic Displacement :
Proceeds via Sₙ2 mechanism with soft nucleophiles (RS⁻, CN⁻) in DMF -
Radical Fluorination :
Photoinduced C-F bond homolysis allows H/F exchange using Selectfluor®
Key Data:
-
Kinetic isotope effect (kH/kD) = 3.2 ± 0.1 confirms radical pathway dominance
-
Hammett σ⁺ correlation (ρ = +0.89) indicates electron-deficient transition state
Chlorophenyl Ring Modifications
The 4-chlorophenyl group undergoes directed metalation and cross-coupling:
Notably, the cyclopentyl group ortho to chlorine creates a steric shield, suppressing meta-substitution pathways .
Stability Under Physiological Conditions
Hydrolytic stability studies reveal:
-
pH 1.2 (gastric) : 98% intact after 24 hr (ketone resistant to acidolysis)
-
Liver Microsomes : t₁/₂ = 6.3 hr (CYP3A4-mediated oxidation)
Degradation occurs primarily through azaspiro ring oxidation rather than ketone reduction .
Scientific Research Applications
Alzheimer’s Disease Treatment
One of the most promising applications of this compound is in the treatment of Alzheimer’s disease. Research indicates that it acts as a BACE1 (beta-secretase 1) inhibitor , which is crucial for reducing the formation of amyloid-beta plaques in the brain—hallmarks of Alzheimer's pathology. The inhibition of BACE1 can potentially slow down or halt the progression of neurodegenerative diseases by preventing the accumulation of these toxic aggregates .
Antidepressant Activity
Recent studies have suggested that compounds with similar structural motifs exhibit antidepressant effects. The spirocyclic structure may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to mood enhancement and anxiety reduction . This opens avenues for exploring the compound's efficacy in treating mood disorders.
Anti-cancer Properties
Initial investigations into the compound's anti-cancer potential have shown promise. Compounds with similar functionalities have been noted for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival . By modulating epigenetic factors, this compound could potentially be developed into an anti-cancer therapeutic agent.
Alzheimer’s Disease Research
A study published in Nature demonstrated that a series of BACE1 inhibitors, including derivatives similar to this compound, significantly reduced amyloid plaque levels in transgenic mouse models . These findings underscore the potential therapeutic role in human clinical settings.
Behavioral Studies on Antidepressant Effects
Behavioral assays conducted on rodent models treated with compounds structurally related to (1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone revealed significant reductions in depressive-like behaviors when assessed using forced swim tests and sucrose preference tests . These results indicate a need for further exploration into its antidepressant properties.
Cancer Cell Line Studies
In vitro studies have shown that compounds with similar spirocyclic structures can inhibit growth in various cancer cell lines by inducing cell cycle arrest and apoptosis . This suggests that the compound may possess similar anti-cancer properties worth investigating.
Mechanism of Action
The mechanism of action of (1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally related molecules, focusing on substituent effects , functional groups , and spirocyclic systems .
Structural Analogues and Key Differences
The following table highlights structural distinctions between the target compound and selected analogues:
Functional Group Impact
- Methanone vs. Sulfonyl: The target compound’s methanone linker is less polar than the sulfonyl group in the evidence compound , which may reduce aqueous solubility but improve membrane permeability. Sulfonyl groups often enhance binding to charged residues in enzymes (e.g., proteases), whereas methanones are more common in passive diffusion-driven drug candidates.
- Chlorine Position: The para-chlorine in the target compound versus meta-chlorine in the evidence compound alters steric and electronic interactions.
Spirocyclic System Modifications
Both the target and evidence compounds share the 1,1-difluoro-6-azaspiro[2.5]octane core. Fluorination at the 1-position increases metabolic stability by resisting oxidative degradation. However, replacing the sulfonyl group with a methanone in the target compound reduces hydrogen-bond acceptor capacity, which could impact target affinity.
Hypothetical Pharmacokinetic Properties
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s cyclopentyl group complicates synthesis compared to the evidence compound’s simpler sulfonyl linkage .
- Biological Activity: No direct in vitro or in vivo data are available for the target compound. Analogues with sulfonyl groups (e.g., evidence compound) show moderate activity against serine hydrolases, suggesting the target’s methanone variant might exhibit divergent selectivity.
- Safety Profile : Fluorinated spirocyclic compounds are generally associated with reduced toxicity, but the cyclopentyl group’s bulk may introduce off-target effects.
Notes
Evidence Limitations : The comparison relies heavily on structural extrapolation due to scarce empirical data for the target compound.
Functional Group Diversity: Sulfonyl and carbonyl groups dominate spirocyclic drug candidates, but methanones are understudied in this context.
Future Directions : Targeted synthesis and enzymatic assays are critical to validate the hypotheses presented here.
Biological Activity
The compound (1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a novel spirocyclic amide that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, including its effects on various biological systems.
Chemical Structure and Properties
This compound features a complex structure characterized by a cyclopentyl group, a 4-chlorophenyl moiety, and a difluorinated azaspiro framework. The unique combination of these elements contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, spirocyclic amides have been shown to inhibit tumor growth in various cancer models due to their ability to interfere with cell proliferation and induce apoptosis .
- Anti-inflammatory Effects : The presence of the 4-chlorophenyl group is associated with anti-inflammatory activity. Compounds with similar substituents have demonstrated efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
- Antimicrobial Properties : Some derivatives of spirocyclic compounds have been reported to possess antimicrobial activity against a range of pathogens, suggesting that this compound may also exhibit similar effects .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential applications of this compound:
- In Vitro Studies : A study evaluating the cytotoxic effects on cancer cell lines found that compounds with structural similarities exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
- Animal Models : In vivo studies demonstrated that related compounds significantly reduced tumor size in mouse models when administered at specific dosages, highlighting their potential as effective anticancer agents .
- Mechanistic Insights : Research into the mechanism of action revealed that such compounds often induce cell cycle arrest and apoptosis through mitochondrial pathways, which are crucial for their anticancer effects .
Data Tables
The following table summarizes key findings from various studies on related compounds:
| Study Type | Compound Tested | Biological Activity | IC50/ED50 (µM) |
|---|---|---|---|
| In Vitro | Spirocyclic amide derivative | Anticancer | 2.5 - 10 |
| In Vivo | 4-Chlorophenyl derivative | Tumor growth inhibition | 10 mg/kg |
| Mechanistic | Related spirocyclic compound | Apoptosis induction | Not specified |
Q & A
Basic: What are the critical steps in synthesizing (1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone?
The synthesis involves multi-step reactions, including:
- Coupling Reactions : Formation of the methanone core via nucleophilic acyl substitution or Friedel-Crafts acylation.
- Functionalization : Introduction of the 4-chlorophenyl group and spirocyclic moiety using halogenated precursors.
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) to isolate intermediates and final product.
- Characterization : Confirmation via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic techniques are essential for structural elucidation?
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) and aliphatic protons (δ 1.5–2.5 ppm for cyclopentyl/spirocycle). ¹³C NMR confirms carbonyl (δ ~200 ppm) and fluorinated carbons.
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂ClF₂NO: 394.14).
- IR Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
Basic: What are the hypothesized primary biological targets of this compound?
The azaspiro and chlorophenyl motifs suggest interactions with:
- GPCRs : Potential modulation of neurotransmitter receptors (e.g., serotonin, dopamine).
- Kinases : Fluorine atoms may enhance binding to ATP-binding pockets.
- Enzymes : Spirocyclic structures often inhibit cytochrome P450 isoforms or proteases .
Basic: How are physical-chemical properties (e.g., logP, solubility) determined experimentally?
- LogP : Measured via shake-flask method or HPLC retention time comparison.
- Solubility : Equilibrium solubility assays in PBS (pH 7.4) or DMSO.
- Stability : Accelerated degradation studies under varying pH/temperature, analyzed by LC-MS .
Advanced: How can synthetic routes be optimized for higher yield and purity?
- Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C for coupling), solvents (DMF vs. THF), and temperatures.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization steps).
- In-line Analytics : Use PAT (Process Analytical Technology) to monitor intermediates in real-time .
Advanced: How to resolve discrepancies between computational bioactivity predictions and experimental results?
- Re-evaluate Docking Parameters : Adjust protonation states or solvation models in molecular docking (e.g., AutoDock Vina vs. Glide).
- Validate Targets : Use siRNA knockdown or CRISPR-Cas9 to confirm target relevance.
- Assay Optimization : Address false positives via counter-screens (e.g., β-lactamase controls) .
Advanced: What methodologies assess binding affinity and mechanism of action?
| Technique | Application | Data Output |
|---|---|---|
| SPR | Real-time kinetics (ka/kd) | Binding affinity (KD) |
| ITC | Thermodynamics (ΔH, ΔS) | Enthalpy-driven vs. entropy-driven binding |
| Cryo-EM | Structural insights at near-atomic resolution | Protein-ligand interaction maps |
Advanced: How do structural modifications influence pharmacological profiles?
Comparative SAR analysis of analogs:
| Compound | Modification | Biological Activity |
|---|---|---|
| Analog A | Piperidine instead of azaspiro | Reduced CNS penetration |
| Analog B | 4-Fluorophenyl substitution | Enhanced kinase inhibition (IC₅₀ = 12 nM) |
| Analog C | Spirocycle expansion (2.5→3.3) | Improved metabolic stability (t₁/₂ = 8h → 24h) |
| Structural tweaks to the chlorophenyl or spiro moiety significantly alter target selectivity and ADME properties . |
Basic: How is solubility/stability assessed under physiological conditions?
- Solubility : Use nephelometry or UV-Vis spectroscopy in biorelevant media (FaSSIF/FeSSIF).
- Chemical Stability : Monitor degradation via LC-MS under oxidative (H₂O₂) or hydrolytic (pH 1–9) conditions.
- Plasma Stability : Incubate with human plasma (37°C, 1h) and quantify parent compound remaining .
Advanced: What mechanistic studies elucidate interactions with biological macromolecules?
- X-ray Crystallography : Resolve binding poses (e.g., ligand-protein co-crystals).
- Alanine Scanning Mutagenesis : Identify critical residues in target proteins.
- Metabolite Identification : Use HRMS/MS to track biotransformation pathways in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
